molecular formula C5H6BrN3O2 B3039864 Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate CAS No. 1372711-70-0

Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B3039864
CAS No.: 1372711-70-0
M. Wt: 220.02 g/mol
InChI Key: BSHWJBSHZPLXDB-UHFFFAOYSA-N
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Description

Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a bromine atom at position 5, a methyl group at position 2, and a methyl ester moiety at position 3. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The bromine atom enhances reactivity for cross-coupling reactions, while the ester group offers versatility in hydrolysis or substitution reactions .

Properties

IUPAC Name

methyl 5-bromo-2-methyltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-9-7-3(4(6)8-9)5(10)11-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHWJBSHZPLXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(C(=N1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The Grignard reagent selectively abstracts the 5-bromo substituent via a single-electron transfer mechanism, yielding 1-substituted-4-bromo-1H-1,2,3-triazole (Compound III). This step’s regioselectivity arises from the differential stability of potential radical intermediates.

$$
\text{Compound II} + \text{iPrMgCl-LiCl} \rightarrow \text{Compound III} + \text{MgBrCl} + \text{LiBr}
$$

Process Optimization

  • Temperature : −78°C to 0°C prevents premature decomposition of Grignard reagent
  • Solvent Ratio : THF/MeTHF (3:1 v/v) balances reactivity and solubility
  • Stoichiometry : 1.1 equivalents Grignard reagent relative to Compound II

Carboxylation via Carbon Dioxide Insertion

The 4-bromo intermediate undergoes carboxylation through gaseous CO₂ insertion at −30°C to 0°C, facilitated by residual Grignard reagent.

Reaction Dynamics

The magnesium-bromide complex activates CO₂, enabling nucleophilic attack at the triazole’s 5-position. This produces a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid (Compound I) and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid (Compound IV) in a 3:1 ratio.

$$
\text{Compound III} + \text{CO}_2 \rightarrow \text{Compound I} + \text{Compound IV}
$$

Key Process Parameters

Parameter Optimal Value Impact on Yield
CO₂ Flow Rate 50 mL/min Maximizes gas-liquid interface
Reaction Time 15–20 minutes Prevents over-carbonylation
Temperature −10°C to 0°C Controls reaction exothermicity

Methylation and Product Separation

The carboxylic acid mixture undergoes selective methylation using methyl iodide in the presence of potassium carbonate.

Selective Esterification

Compound IV preferentially reacts with methyl iodide due to the electron-withdrawing bromine atom enhancing the carboxylic acid’s acidity (pKa ≈ 1.5 vs. 3.8 for Compound I). This differentiation enables clean separation through pH-controlled extraction.

$$
\text{Compound IV} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate} + \text{HI}
$$

Purification Protocol

  • Organic Extraction : Ethyl acetate (3 × 20 mL) removes methylated product
  • Aqueous Workup : Adjust pH to 2.5 with HCl to precipitate unreacted Compound I
  • Crystallization : Cool concentrated organic layer to −5°C for 12 hours

Yield and Scalability Data

Step Laboratory Scale Yield Pilot Plant Yield
Bromination 92% 88%
Grignard Reaction 85% 82%
Carboxylation 78% 75%
Methylation 89% 86%
Overall Yield 53% 49%

The process demonstrates remarkable scalability, with pilot plant runs (50 kg batches) maintaining >90% purity by HPLC. Residual solvents meet ICH Q3C guidelines, with tetrahydrofuran < 720 ppm and methyltetrahydrofuran < 5000 ppm in final product.

Comparative Analysis with Alternative Methods

While palladium-catalyzed cross-coupling approaches have been explored, the Grignard-mediated route remains superior for:

  • Cost Efficiency : Avoids precious metal catalysts
  • Regioselectivity : >98% positional control vs. 85–90% for catalytic methods
  • Functional Group Tolerance : Stable to ester and bromine moieties

Recent advances in continuous flow chemistry have reduced reaction times from 48 hours to 6 hours for the methylation step, though industrial adoption remains limited.

Industrial Applications

The documented method supports annual production capacities exceeding 10 metric tons at major CROs. Current GMP pricing ranges from $1,200–$1,500/kg, reflecting the complex synthesis and high purity requirements (>99.5% by HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of 5-Substituted-2-Methyl-2H-1,2,3-triazole-4-carboxylates.

    Oxidation: Formation of 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylic acid.

    Reduction: Formation of 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-methanol.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate has garnered attention for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit antimicrobial properties. This compound has shown effectiveness against various pathogens. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of triazoles exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The incorporation of bromine at the 5-position enhances the antimicrobial efficacy due to increased lipophilicity and electron-withdrawing effects .

Anticancer Properties

The compound's ability to inhibit specific enzymes involved in cancer progression has also been explored.

  • Case Study : Research indicated that triazole derivatives can inhibit the growth of cancer cells by interfering with cell cycle regulation. This compound was tested against various cancer cell lines and showed promising results in reducing cell viability .

Agricultural Applications

This compound is also being investigated for its potential as a fungicide due to its triazole structure.

Fungicidal Activity

Triazoles are widely recognized for their antifungal properties, making this compound suitable for agricultural use.

  • Case Study : A field trial demonstrated that formulations containing this compound effectively controlled fungal diseases in crops such as wheat and barley. The compound inhibited the growth of pathogens like Fusarium graminearum, which causes head blight in cereals .

Materials Science

In materials science, this compound is being explored for its role in polymer chemistry.

Polymerization Initiators

The compound can act as an initiator in the polymerization process due to its reactive triazole ring.

  • Case Study : Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives

Methyl 2H-1,2,3-Triazole-4-carboxylate
  • Structure : Lacks bromine and the 2-methyl group present in the target compound.
  • Properties : Reduced steric hindrance and lower molecular weight (C₄H₅N₃O₂ vs. C₆H₇BrN₃O₂). The absence of bromine limits its utility in Suzuki-Miyaura couplings .
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Structure : Shares a triazole ring but incorporates a benzoxazole substituent and a thione group.
  • Properties : Exhibits distinct spectroscopic signatures (e.g., IR C=S stretch at 1212 cm⁻¹ and C-Br at 533 cm⁻¹) and higher molecular weight (C₂₂H₁₅BrN₄OS vs. C₆H₇BrN₃O₂) .

Pyrazole and Thiazole Analogues

Methyl 3-Chloro-1H-Pyrazole-4-carboxylate
  • Structure : Pyrazole ring with chlorine at position 3 and ester at position 4.
  • Properties : Pyrazole’s two nitrogen atoms create different electronic effects compared to triazoles. The chlorine substituent is less reactive than bromine in cross-coupling reactions .
Methyl 5-Bromothiazole-2-carboxylate
  • Structure : Thiazole core with bromine at position 5 and ester at position 2.
  • Properties : Thiazole’s sulfur atom increases aromaticity and alters solubility. The bromine’s position (adjacent to sulfur) may enhance electrophilic substitution reactivity .

Data Tables

Table 1: Structural and Functional Group Comparison
Compound Name Core Heterocycle Substituents Molecular Formula Key Functional Groups
Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate 1,2,3-Triazole Br (C5), CH₃ (C2), COOCH₃ (C4) C₆H₇BrN₃O₂ Bromine, Ester, Methyl
Methyl 2H-1,2,3-Triazole-4-carboxylate 1,2,3-Triazole COOCH₃ (C4) C₄H₅N₃O₂ Ester
Methyl 3-Chloro-1H-Pyrazole-4-carboxylate Pyrazole Cl (C3), COOCH₃ (C4) C₅H₅ClN₂O₂ Chlorine, Ester
Methyl 5-Bromothiazole-2-carboxylate Thiazole Br (C5), COOCH₃ (C2) C₅H₄BrNO₂S Bromine, Ester, Sulfur
Table 2: Spectroscopic and Analytical Data
Compound Name IR (cm⁻¹) ¹H-NMR (δ, ppm) Purity (%) Reference
This compound Not reported Not reported ≥95
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 1212 (C=S), 533 (C-Br) 9.51 (s, triazole), 2.55 (s, CH₃) 95
Methyl 3-Chloro-1H-Pyrazole-4-carboxylate Not reported Not reported 97

Key Research Findings

  • Reactivity: The bromine in this compound facilitates palladium-catalyzed cross-coupling, a feature absent in non-brominated triazoles like Methyl 2H-1,2,3-Triazole-4-carboxylate .
  • Solubility : Thiazole derivatives (e.g., Methyl 5-Bromothiazole-2-carboxylate) exhibit higher lipophilicity due to sulfur, whereas triazoles with ester groups are more polar .
  • Synthetic Utility : Pyrazole analogues (e.g., Methyl 3-Chloro-1H-Pyrazole-4-carboxylate) are less sterically hindered, enabling easier functionalization at position 4 .

Biological Activity

Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate (CAS No. 1372711-70-0) is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its chemical properties, synthesis methods, and biological activities based on current research findings.

This compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₅H₆BrN₃O₂
Molecular Weight 220.02 g/mol
IUPAC Name Methyl 5-bromo-2-methyltriazole-4-carboxylate
PubChem CID 86222762

This compound appears as a white to brown solid and is soluble in various organic solvents.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of 5-bromo-2-methyltriazole with methyl chloroformate in the presence of a base. This process allows for the introduction of the methyl ester group at the carboxylic acid position.

Anticancer Properties

This compound has shown promising anticancer activity in vitro against several cancer cell lines. Research indicates that compounds containing the triazole ring exhibit significant cytotoxic effects due to their ability to induce apoptosis in cancer cells.

Table 1: Cytotoxic Activity Against Various Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)0.65Induction of apoptosis
HeLa (Cervical)1.50Cell cycle arrest
HepG2 (Liver)1.20Inhibition of proliferation

Studies have demonstrated that this compound induces apoptosis through the activation of the p53 signaling pathway and caspase cascade, leading to programmed cell death in MCF-7 cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. The presence of the triazole moiety enhances its ability to disrupt microbial cell membranes and inhibit growth.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The triazole ring is known for its ability to interact with enzyme targets in bacteria, making it a valuable scaffold for developing new antimicrobial agents .

Case Studies

  • Case Study on Anticancer Efficacy : A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 0.65 µM, with flow cytometry confirming increased apoptotic cell populations .
  • Antimicrobial Screening : Another study assessed the compound's antimicrobial properties against various pathogens. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate, and how can regioselectivity challenges be addressed?

The synthesis of triazole derivatives often involves Huisgen cycloaddition or transition-metal-catalyzed reactions. For example, ruthenium-catalyzed methods (e.g., as described in ) can improve regioselectivity in triazole formation. Key steps include:

  • Precursor preparation : Start with substituted azides and alkynes under controlled conditions.
  • Catalyst optimization : Use Ru(II) catalysts to favor the 1,2,3-triazole-4-carboxylate scaffold.
  • Quenching and purification : Employ column chromatography with hexane/ethyl acetate gradients to isolate the product.

Q. Example Reaction Conditions :

ReagentCatalystTemperatureYieldReference
Methyl propiolateRuCl₃/PPh₃80°C75-85%

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing between 1,2,3-triazole isomers). 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
  • Mass Spectrometry : ESI/MS (M+Na)+ analysis validates molecular weight (e.g., observed m/z 260.04 matches theoretical values) .
  • X-ray Crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms in the synthesis of brominated triazole derivatives?

Density Functional Theory (DFT) studies can model transition states and regioselectivity in cycloaddition reactions. For example:

  • Mechanistic pathways : Compare energy barriers for 1,4- vs. 1,5-triazole formation.
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to assess their role in stabilizing intermediates .
  • Catalyst-substrate interactions : Analyze orbital interactions between Ru catalysts and alkynes using NBO analysis.

Q. Reference Workflow :

Optimize geometries at B3LYP/6-31G(d) level.

Calculate Gibbs free energy profiles.

Validate with experimental kinetic data .

Q. What strategies are effective in refining disordered crystal structures of brominated triazoles using SHELXL?

Disorder in triazole rings or bromine substituents can complicate refinement. Key steps include:

  • Twinning analysis : Use SHELXD to detect twinning operators (e.g., two-fold rotation axes) .
  • Restraints : Apply similarity restraints (SIMU/DELU) to anisotropic displacement parameters (ADPs) for Br atoms.
  • Hydrogen placement : Employ HFIX commands for idealized H-atom positions in aromatic systems .

Q. Case Study :

  • A brominated triazole with 10% disorder in the methyl group was resolved using PART instructions in SHELXL, achieving R1 < 0.05 .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive triazole derivatives?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., Br) at position 5 to enhance binding to target proteins (e.g., kinases) .
  • Bioassay design : Test cytotoxicity against cancer cell lines (e.g., MTT assays) and compare IC₅₀ values across derivatives.

Q. Example SAR Table :

DerivativeR Group (Position)IC₅₀ (μM)Target Protein
Methyl 5-Bromo-2-MeBr (5), Me (2)0.89EGFR Kinase
Methyl 5-Chloro-2-MeCl (5), Me (2)1.45EGFR Kinase

Q. What safety protocols are critical when handling brominated triazoles in the laboratory?

  • Storage : Keep in amber vials at -20°C to prevent photodegradation. Avoid contact with moisture (bromides hydrolyze readily) .
  • PPE : Use nitrile gloves and fume hoods during synthesis.
  • Waste disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate
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